2-fluoro-N-(2-fluorophenyl)benzamide
Description
Historical Context of Benzamide (B126) Derivatives in Chemical Research
Benzamide, the simplest amide derivative of benzoic acid, and its related structures form a cornerstone in the fields of organic synthesis, biochemistry, and pharmaceutical sciences. mdpi.comnanobioletters.com Historically, the benzamide scaffold has been recognized as a "privileged structure," one that is capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. nanobioletters.com This versatility has driven extensive research, resulting in the development of numerous therapeutic agents. The amide functional group is a particularly significant feature, with estimates suggesting that it is present in approximately 25% of all top-selling pharmaceutical drugs, underscoring its importance in modern medicine. nanobioletters.com The continuous exploration of benzamide derivatives is reflected in the exponential growth of published literature and structural data archived in repositories like the Cambridge Structural Database (CSD). mdpi.com
Significance of Fluorine Substitution in Organic Molecules for Academic Inquiry
The introduction of fluorine atoms into organic molecules is a powerful and widely adopted strategy in academic and industrial research, particularly within medicinal chemistry. mdpi.com The unique properties of the fluorine atom—its small van der Waals radius (similar to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for strategic modifications of a molecule's physicochemical profile. Fluorine substitution can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets without introducing significant steric bulk. These modifications are instrumental in enhancing the efficacy and pharmacokinetic properties of potential drug candidates, making organofluorine chemistry a subject of intense academic inquiry. mdpi.com
Overview of Current Research Trends in Halogenated Benzamides
The study of halogenated benzamides, including those containing fluorine, is a dynamic and expanding area of chemical research. mdpi.commdpi.com Current trends focus on the systematic synthesis and characterization of these compounds to build comprehensive structural and property databases. mdpi.com Researchers are actively working to complete entire isomer grids—such as the 36-isomer set for trifluorinated benzamides—to conduct thorough physicochemical analyses and map the three-dimensional structural space these molecules can occupy. mdpi.com This systematic approach has revealed gaps in the existing knowledge base; for example, tri-fluorinated benzamides are less structurally characterized than their di- and tetra-fluorinated counterparts, making them a specific focus of ongoing investigation. mdpi.commdpi.com This methodical exploration is crucial for understanding structure-property relationships and designing novel molecules with tailored characteristics.
Detailed Research Findings on 2-fluoro-N-(2-fluorophenyl)benzamide
While this compound (CAS 52833-64-4) is available commercially for research purposes, detailed experimental studies focusing specifically on its synthesis, spectroscopy, and crystallography are not extensively documented in peer-reviewed literature. sigmaaldrich.com However, its fundamental properties can be compiled from available data, and a robust understanding can be inferred from in-depth studies of its closely related isomers.
Basic chemical and computed property data for the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₉F₂NO |
| Molecular Weight | 233.21 g/mol |
| CAS Number | 52833-64-4 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| LogP (Computed) | 3.2171 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
Data sourced from ChemScene. chemscene.com
An electron ionization mass spectrum is available for a compound identified as Benzamide, N-(2-fluorophenyl)-2-fluoro-, which shows a molecular ion peak consistent with its molecular weight. nist.gov
Comparative Analysis of Closely Related Isomers
To provide a richer context, the detailed research findings for well-characterized isomers offer valuable insights. Studies on N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide are particularly informative. mdpi.commdpi.com
Synthesis: These related compounds are typically synthesized in high yield (87-88%) through a standard condensation reaction between 2-fluorobenzoyl chloride and the corresponding difluoroaniline. mdpi.commdpi.com This established synthetic route is a common and effective method for preparing halogenated benzamides.
Spectroscopic Characterization: For the isomers, spectroscopic data from Nuclear Magnetic Resonance (NMR) confirms their high purity and predicted structures. In the ¹⁹F NMR spectrum of N-(2,4-difluorophenyl)-2-fluorobenzamide, for instance, peaks were observed at -114, -115, and -118 ppm, which are typical for fluorine substitutions on aromatic systems. mdpi.com
Crystallographic Data: Single-crystal X-ray diffraction studies provide precise structural details.
In N-(2,3-difluorophenyl)-2-fluorobenzamide , the two aromatic rings are nearly co-planar, with an interplanar angle of just 0.5(2)°. The central amide group, however, is twisted out of these planes. mdpi.com
Similarly, in N-(2,4-difluorophenyl)-2-fluorobenzamide , the aromatic rings have an interplanar angle of 0.7(2)°. mdpi.com
In both structures, the molecular conformation is influenced by the formation of hydrogen bonds. The primary interactions are amide-amide hydrogen bonds that link molecules into one-dimensional chains. mdpi.commdpi.com Weaker interactions, such as C-H···F contacts and ring stacking, further stabilize the crystal packing. mdpi.commdpi.com
These detailed findings for closely related isomers provide a strong predictive framework for the structural and spectroscopic properties of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVDKAQLDCYOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Fluoro N 2 Fluorophenyl Benzamide
Established Synthetic Routes for 2-Fluoro-N-(2-fluorophenyl)benzamide
The two most direct and widely employed strategies for synthesizing this compound are the direct amidation of 2-fluorobenzoic acid and the condensation reaction involving its more reactive acyl chloride derivative.
The direct formation of the amide bond from a carboxylic acid and an amine is a common and atom-economical approach. This transformation requires the "activation" of the carboxylic acid's carboxyl group to facilitate the nucleophilic attack by the amine. This is typically achieved using coupling agents.
In this method, 2-fluorobenzoic acid is reacted with 2-fluoroaniline (B146934) in the presence of a coupling agent and a non-nucleophilic base. A variety of modern coupling reagents can be employed for this purpose, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govbachem.com These additives are known to suppress side reactions and reduce the potential for racemization if chiral centers are present. rsc.orgresearchgate.net
The general reaction is performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The base, for instance, diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is added to neutralize the acidic byproducts formed during the reaction.
A highly reliable and traditional method for amide synthesis is the Schotten-Baumann reaction, which involves the condensation of an acyl chloride with an amine. wikipedia.orgcollegedunia.com This method proceeds in two main stages for the synthesis of this compound:
Formation of 2-Fluorobenzoyl Chloride: 2-fluorobenzoic acid is first converted into the more reactive 2-fluorobenzoyl chloride. This is commonly achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comnih.gov The excess chlorinating agent and volatile byproducts are typically removed under reduced pressure.
Condensation with 2-Fluoroaniline: The resulting 2-fluorobenzoyl chloride is then reacted with 2-fluoroaniline. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521), to neutralize the hydrochloric acid (HCl) generated during the condensation. collegedunia.comiitk.ac.in The reaction is often performed in a two-phase solvent system, where the reactants are in an organic solvent like dichloromethane, and the base is in the aqueous phase. wikipedia.org This setup facilitates product isolation as the amide remains in the organic layer.
General Principles of Benzamide (B126) Synthesis Relevant to this compound
The successful synthesis of benzamides like this compound hinges on the careful selection of reagents and reaction conditions. The principles governing these choices are broadly applicable across a range of substrate combinations.
Coupling agents are essential for activating carboxylic acids for direct amidation. Their primary function is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond and a urea (B33335) byproduct. bachem.comrsc.org
Additives (e.g., HOBt, HOAt): When used with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) can intercept the O-acylisourea intermediate to form an activated HOBt-ester. nih.govresearchgate.net This new intermediate is less prone to side reactions and reacts cleanly with the amine to yield the desired amide, while also regenerating the HOBt. This strategy is particularly effective for less reactive anilines. nih.gov
Acyl Transfer Catalysts (e.g., DMAP): 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction. It functions as an acyl transfer agent, forming a highly reactive acyl-iminium ion intermediate which is then readily attacked by the amine. nih.gov
| Reagent Type | Example(s) | Mechanism of Action | Key Advantage(s) |
|---|---|---|---|
| Carbodiimide | EDC, DCC | Forms a reactive O-acylisourea intermediate. rsc.org | High reactivity; EDC byproducts are water-soluble for easy removal. bachem.com |
| Additive | HOBt | Forms an active ester intermediate, suppressing side reactions. researchgate.net | Reduces racemization and increases reaction efficiency. rsc.org |
| Acyl Transfer Catalyst | DMAP | Forms a highly reactive acyl-iminium ion intermediate. nih.gov | Significantly improves reaction yields and rates, especially for unreactive amines. nih.gov |
The choice of solvent and other conditions plays a critical role in the outcome of benzamide synthesis.
Solvent Polarity: Aprotic solvents are generally preferred for amidation reactions to avoid side reactions with the solvent itself. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are commonly used. For Schotten-Baumann reactions, a biphasic system of water and an organic solvent is characteristic, which helps in sequestering the acid byproduct. wikipedia.orgrsc.org
Temperature: Most amidation reactions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating may be required. In the case of highly exothermic reactions, such as those involving acyl chlorides, initial cooling (e.g., to 0 °C) is often employed to control the reaction rate and minimize side-product formation.
Stoichiometry and Base: A slight excess of the amine or carboxylic acid may be used to drive the reaction to completion. The use of at least one equivalent of a non-nucleophilic base is crucial to neutralize the acid formed, which would otherwise protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.
Derivatization Strategies and Synthetic Modifications of this compound Analogues
The N-phenylbenzamide core structure is a versatile platform for synthetic modification. Derivatization can be used to modulate the electronic, lipophilic, and steric properties of the molecule. For analogues of this compound, modifications can be introduced on either of the two phenyl rings or on the amide nitrogen itself.
Ring Substitution: Additional substituents can be introduced onto either the benzoyl or the aniline (B41778) ring. This is typically achieved by starting with appropriately substituted precursors, such as a substituted 2-fluorobenzoic acid or a substituted 2-fluoroaniline. For example, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) can significantly alter the molecule's properties. nih.govscispace.com
Acylation and Alkylation: The amide nitrogen, once formed, is generally unreactive. However, derivatization at this position is possible under specific conditions, though it is less common than ring substitution. More broadly, the general strategies of acylation and alkylation are fundamental derivatization techniques used to modify compounds with active hydrogens (like the starting amine) to alter their chemical properties for analysis or to build more complex molecules. libretexts.org
Scaffold Modification: More profound changes can involve altering the central benzamide scaffold itself, for instance, by replacing one of the phenyl rings with a different aromatic or heterocyclic system to explore new chemical space.
These strategies allow for the systematic exploration of structure-activity relationships, which is a cornerstone of drug discovery and materials science. mdpi.com
Introduction of Additional Halogens and Substituents
The introduction of additional halogens and other substituents onto the this compound framework can be achieved through various electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents on the two aromatic rings.
On the 2-fluorobenzoyl ring, the fluorine atom is an ortho-, para-director, while the carbonyl group of the amide is a meta-director. On the N-(2-fluorophenyl) ring, the fluorine atom is an ortho-, para-director, and the amide nitrogen is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, determines the position of incoming electrophiles.
Table 1: Potential Halogenation and Nitration Products of this compound
| Reagent | Potential Product(s) | Ring of Substitution |
| Br₂ / FeBr₃ | Bromo-2-fluoro-N-(2-fluorophenyl)benzamide | Primarily on the N-(2-fluorophenyl) ring, para to the amide nitrogen. |
| Cl₂ / AlCl₃ | Chloro-2-fluoro-N-(2-fluorophenyl)benzamide | Primarily on the N-(2-fluorophenyl) ring, para to the amide nitrogen. |
| HNO₃ / H₂SO₄ | Nitro-2-fluoro-N-(2-fluorophenyl)benzamide | Primarily on the N-(2-fluorophenyl) ring, para to the amide nitrogen. |
Detailed research findings on the specific halogenation of this compound are not extensively documented in readily available literature. However, established principles of electrophilic aromatic substitution on similarly substituted aromatic compounds suggest that the N-(2-fluorophenyl) ring would be more activated towards substitution than the 2-fluorobenzoyl ring. The strong activating and ortho-, para-directing effect of the amide nitrogen would likely direct incoming electrophiles to the positions ortho and para to it. Steric hindrance from the adjacent benzoyl group might favor substitution at the para position.
Functional Group Interconversions on the Benzamide Core
The amide linkage in this compound is a key functional group that can undergo several important transformations.
One of the most significant interconversions is the reduction of the amide to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-), yielding the corresponding secondary amine, N-(2-fluorobenzyl)-2-fluoroaniline. ucalgary.cachemistrysteps.comlibretexts.org This transformation is valuable for accessing a different class of compounds with potentially distinct biological activities. The reaction typically proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of an oxygen-metal complex and a second hydride addition to the resulting iminium ion. ucalgary.cachemistrysteps.com
Another important functional group interconversion is the hydrolysis of the amide bond. Under acidic or basic conditions, the amide can be cleaved to yield its constituent carboxylic acid and amine, in this case, 2-fluorobenzoic acid and 2-fluoroaniline. This reaction is fundamental in metabolism and degradation studies and can also be used as a synthetic strategy to unmask these functional groups.
Synthesis of Related Heterocyclic Benzamide Derivatives
The structure of this compound, particularly the ortho-fluoro substituent on the N-phenyl ring, makes it a suitable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can be employed to construct new ring systems fused to the benzamide core.
One notable example is the synthesis of benzoxazoles. researchgate.netmdpi.comnih.govnih.govrsc.org In the presence of a strong base, the amide proton can be removed, and the resulting nitrogen anion can undergo an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction, displacing the ortho-fluorine atom to form a five-membered benzoxazole (B165842) ring. researchgate.net This type of cyclization is a powerful tool for creating complex heterocyclic architectures.
Similarly, quinazolinones can be synthesized from ortho-fluorobenzamides through a base-promoted reaction with amides followed by cyclization. nih.govacs.orgorganic-chemistry.orgresearchgate.netorientjchem.org This transformation involves an initial intermolecular nucleophilic aromatic substitution followed by an intramolecular cyclization to form the six-membered quinazolinone ring system. While this specific reaction has been demonstrated with other ortho-fluorobenzamides, the principle can be extended to derivatives of this compound.
Palladium-catalyzed cyclization reactions of N-aryl benzamides have also been developed to synthesize various heterocyclic structures, including functionalized indoles. mdpi.comnih.govnih.govacs.orgresearchgate.net These methods often involve C-H activation and offer alternative pathways to complex heterocyclic systems from benzamide precursors.
Table 2: Potential Heterocyclic Derivatives from this compound
| Reaction Type | Resulting Heterocycle |
| Intramolecular SNAr | Benzoxazole derivative |
| Base-promoted reaction with amides | Quinazolinone derivative |
| Palladium-catalyzed C-H activation | Indole or other N-heterocycles |
Chemical Reactivity Profiles and Reaction Pathways
Nucleophilic Substitution Reactions
The fluorine atoms on both aromatic rings of this compound are susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly when the ring is activated by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.comnih.govlibretexts.org The rate of SNAᵣ on aryl fluorides can be significant, especially with strong nucleophiles. chemistrysteps.commasterorganicchemistry.comrsc.org
The ortho-fluorine on the N-phenyl ring is particularly poised for intramolecular nucleophilic attack by the amide nitrogen upon deprotonation, leading to the formation of benzoxazoles as discussed previously. researchgate.net Intermolecular SNAᵣ reactions with various nucleophiles such as alkoxides, thiolates, and amines can also occur, leading to the displacement of one or both fluorine atoms. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, would influence the outcome and selectivity of such substitutions.
Hydrolysis and Reduction Pathways
As mentioned in section 2.3.2, the amide bond of this compound can be cleaved through hydrolysis or reduced to an amine.
Hydrolysis: The hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Both pathways ultimately lead to the formation of 2-fluorobenzoic acid and 2-fluoroaniline.
Reduction: The reduction of the amide to the corresponding amine, N-(2-fluorobenzyl)-2-fluoroaniline, is typically achieved with strong hydride reagents like lithium aluminum hydride (LiAlH₄). ucalgary.cachemistrysteps.comlibretexts.org The reaction proceeds through an iminium ion intermediate. ucalgary.cachemistrysteps.com
Regioselectivity in Chemical Transformations
The regioselectivity of chemical transformations involving this compound is a critical aspect of its chemistry.
In electrophilic aromatic substitution reactions, the directing effects of the substituents on both rings will govern the position of the incoming electrophile. The N-(2-fluorophenyl) ring is generally more activated towards electrophilic attack due to the powerful ortho-, para-directing amide nitrogen.
Directed ortho-lithiation is another important transformation where regioselectivity is key. nih.govuwindsor.caharvard.eduresearchgate.net The amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the benzoyl ring by a strong base like n-butyllithium. The resulting ortho-lithiated species can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at a specific position. The fluorine atom on the benzoyl ring may also influence the regioselectivity of this process.
Table 3: Summary of Regioselectivity in Key Reactions
| Reaction Type | Key Directing Group(s) | Likely Position of Substitution/Functionalization |
| Electrophilic Aromatic Substitution | Amide nitrogen (-NHCO-) | Para to the amide on the N-(2-fluorophenyl) ring |
| Directed Ortho-Lithiation | Amide carbonyl (-C=O) | Ortho to the amide on the 2-fluorobenzoyl ring |
Advanced Spectroscopic Characterization of 2 Fluoro N 2 Fluorophenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei such as protons (¹H), fluorine (¹⁹F), and carbon-13 (¹³C). The analysis of chemical shifts, coupling constants, and signal multiplicities provides comprehensive insights into the molecular structure of 2-fluoro-N-(2-fluorophenyl)benzamide.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Amide Protons
The ¹H NMR spectrum of N-aryl benzamides is characterized by signals corresponding to the amide proton and the aromatic protons on both phenyl rings. The amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, with its chemical shift being sensitive to solvent and concentration. For instance, in a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, the amide proton is observed at approximately 10.39 ppm in DMSO-d₆. mdpi.com
The aromatic protons of this compound are expected to resonate in the range of 7.0 to 8.5 ppm. The fluorine substituents on both rings will influence the chemical shifts of the adjacent protons and introduce complex splitting patterns due to hydrogen-fluorine (H-F) coupling. The protons on the 2-fluorobenzoyl ring and the 2-fluorophenyl ring will each exhibit distinct multiplets, with the complexity of these signals arising from both proton-proton and proton-fluorine spin-spin coupling. In similar fluorinated benzamides, aromatic protons appear as a series of multiplets, often overlapping, requiring advanced techniques for complete assignment. mdpi.commdpi.com
Table 1: Representative ¹H NMR Data for a Related Fluorinated Benzamide (B126) (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~10.4 | br. s | Amide N-H |
Note: Data is illustrative and based on closely related structures. Actual chemical shifts for this compound may vary.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis of Fluorine Substituents
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.il Given the presence of two fluorine atoms in distinct chemical environments in this compound—one on the benzoyl ring and one on the N-phenyl ring—the ¹⁹F NMR spectrum is expected to show two distinct signals.
Table 2: Expected ¹⁹F NMR Chemical Shift Ranges for this compound
| Fluorine Position | Expected Chemical Shift (δ) ppm |
|---|---|
| F on benzoyl ring | -110 to -120 |
Note: Ranges are based on data from similar fluorinated benzamides and are relative to a standard such as CFCl₃. ucsb.educolorado.edu
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will display a signal for each unique carbon atom. The carbonyl carbon of the amide group is typically found in the downfield region, around 160-170 ppm.
Table 3: Anticipated ¹³C NMR Resonances and Features
| Carbon Type | Expected Chemical Shift (δ) ppm | Key Feature |
|---|---|---|
| C=O (Amide) | 160 - 170 | Singlet or small multiplet |
| C-F | 150 - 165 | Doublet (large ¹JCF) |
| C-N | 130 - 140 | Multiplet |
Multidimensional NMR Methodologies for Complex Spin System Analysis
Due to the spectral complexity arising from overlapping proton signals and extensive H-F and C-F couplings, one-dimensional NMR spectra may be insufficient for a complete structural assignment. Multidimensional NMR techniques are therefore crucial for analyzing the complex spin systems in this compound.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons and for linking the benzoyl and N-phenyl fragments across the amide bond.
¹⁹F-detected methodologies: Advanced techniques that use the high sensitivity of the ¹⁹F nucleus, such as ¹⁹F-¹H HETCOR and ¹⁹F-¹³C HSQC/HMBC, can be invaluable for elucidating the structure around the fluorine atoms. nih.govnih.gov
These 2D NMR experiments, when used in combination, provide a powerful means to fully assign the ¹H, ¹³C, and ¹⁹F spectra of this compound. researchgate.netsci-hub.ru
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies of Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the aromatic rings.
A key feature is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. In a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, this band is observed around 3375 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is another prominent feature, expected to be a strong absorption in the range of 1650-1680 cm⁻¹. For the same related compound, this is seen at 1656 cm⁻¹. mdpi.com The N-H bending vibration (Amide II band) usually appears around 1510-1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations typically give rise to strong absorptions in the 1000-1300 cm⁻¹ range.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
Note: Data is based on characteristic frequencies and data from similar compounds.
Mass Spectrometry (MS) Characterization for Molecular Ion Identification
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₉F₂NO), the expected molecular weight is approximately 233.21 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation pattern of benzamides is often characterized by cleavage of the amide bond. researchgate.net A common fragmentation pathway involves the formation of a benzoyl cation (C₆H₄FCO⁺, m/z 123) and a 2-fluoroanilino radical. The benzoyl cation can further lose carbon monoxide (CO) to form a fluorophenyl cation (C₆H₄F⁺, m/z 95). Another potential fragmentation pathway could involve the formation of a 2-fluorophenyl isocyanate fragment or the loss of the fluorine atoms. The relative intensities of these fragment ions provide a fingerprint for the molecule's structure. For the related isomer, 2-fluoro-N-(4-fluorophenyl)benzamide, prominent peaks at m/z 123 and the molecular ion at m/z 233 have been noted. nih.gov
Table 5: Anticipated Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 233 | [C₁₃H₉F₂NO]⁺ (Molecular Ion) |
| 123 | [C₆H₄FCO]⁺ (2-Fluorobenzoyl cation) |
| 111 | [C₆H₄FN]⁺ (2-Fluorophenylimino cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Stability
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule and assessing its photostability. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of its constituent aromatic rings and the amide functional group. The presence of fluorine substituents also influences the spectral characteristics.
The electronic absorption spectrum of this compound is expected to exhibit bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals within the phenyl rings and the carbonyl group of the amide linkage. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the lone pair of the oxygen or nitrogen atom in the amide group to an antibonding π* orbital.
In similar aromatic amide structures, the intense absorption bands associated with π→π* transitions are often observed in the shorter wavelength UV region. The introduction of fluorine atoms, being auxochromes, can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maxima, depending on the nature of the electronic transition and the position of the substituent. Theoretical and experimental studies on related halogenated benzamides have shown that ortho-substitution with a halogen can lead to a long-wavelength shift in the absorption spectrum.
The stability of this compound can also be inferred from UV-Vis spectroscopy by monitoring changes in the absorption spectrum over time upon exposure to UV radiation. The fluorination of aromatic compounds is often associated with increased photostability. This enhanced stability can be attributed to the strong carbon-fluorine bond, which is less susceptible to photochemical degradation compared to a carbon-hydrogen bond.
Detailed research findings for analogous compounds suggest that the primary electronic transitions for this compound would fall within the typical range for substituted benzanilides. The expected absorption maxima are summarized in the table below.
| Electronic Transition | Expected Wavelength Range (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophores |
|---|---|---|---|
| π→π | 200 - 280 | High (>10,000) | Phenyl rings, Carbonyl group |
| n→π | 280 - 320 | Low (100 - 1,000) | Amide group (C=O, N) |
The stability of the compound under UV irradiation can be quantitatively assessed by measuring the decay of its characteristic absorption peaks as a function of exposure time. For fluorinated aromatic compounds, the rate of photodegradation is generally observed to be lower than their non-fluorinated counterparts, indicating greater stability.
Crystallography and Supramolecular Chemistry of 2 Fluoro N 2 Fluorophenyl Benzamide
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides detailed insights into molecular geometry, conformational preferences, and the packing of molecules in the crystal lattice.
For instance, Fo24 crystallizes in the monoclinic space group Pn. mdpi.com Similarly, Fo23 also crystallizes in the monoclinic space group Pn. mdpi.com It is plausible that 2-fluoro-N-(2-fluorophenyl)benzamide would adopt a similar crystal system and space group. The crystallographic data for these related compounds are summarized in the table below.
| Parameter | N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) mdpi.com | N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) mdpi.com |
|---|---|---|
| Chemical Formula | C₁₃H₈F₃NO | C₁₃H₈F₃NO |
| Molecular Weight | 251.20 | 251.20 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Pn | Pn |
| a (Å) | 5.6756(3) | 4.9556(2) |
| b (Å) | 4.9829(2) | 5.6718(3) |
| c (Å) | 19.3064(12) | 19.6250(15) |
| β (°) | 91.197(5) | 96.618(6) |
| Volume (ų) | 545.88(5) | 547.93(6) |
| Temperature (K) | 294(2) | 294(1) |
In fluorinated benzamides, the conformation is largely dictated by the orientation of the two aromatic rings with respect to the central amide bridge. In both Fo24 and Fo23, the two aromatic rings are nearly coplanar, with very small interplanar angles of 0.7(2)° and 0.5(2)° respectively. mdpi.commdpi.com This near-planarity is a common feature in this class of compounds.
However, the amide group itself is twisted out of the plane of the aromatic rings. For Fo24, the amide group plane is oriented at angles of 23.04(18)° and 23.69(17)° with respect to the two aromatic rings. mdpi.com A similar deviation is observed in Fo23, with angles of 23.17(18)° and 23.44(17)°. mdpi.com This twist is a consequence of the steric hindrance and the formation of intra- and intermolecular hydrogen bonds. It is highly probable that this compound would exhibit a similar non-planar conformation of the amide bridge relative to the phenyl rings.
Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing the molecular conformation. In both Fo24 and Fo23, an intramolecular contact is observed between the amide hydrogen and the ortho-fluorine atom of the benzoyl group. mdpi.commdpi.com This interaction leads to the formation of a pseudo-five-membered ring.
Intermolecular Interactions in Crystalline States
The packing of molecules in a crystal is governed by a network of intermolecular interactions, ranging from strong hydrogen bonds to weaker contacts. These interactions are fundamental to the supramolecular chemistry of the compound.
The most prominent intermolecular interaction in the crystal structures of benzamides is the N–H···O=C hydrogen bond. This interaction typically links molecules into one-dimensional chains or more complex networks. In the case of Fo24, molecules are linked into 1D chains along the b-axis direction through amide-amide interactions, with an N1···O1 distance of 3.092(3) Å. mdpi.com A similar 1D chain formation is observed in Fo23 along the a-axis. mdpi.com This robust hydrogen bonding motif is a defining feature of the supramolecular assembly of these compounds and would be the primary interaction in the crystal structure of this compound.
In Fo24, intermolecular C–H···F contacts are noted, forming a cyclic hydrogen-bonded R²₂(12) motif. mdpi.com Specifically, C-H groups on one molecule interact with fluorine atoms on a neighboring molecule, with H···F distances of 2.49 Å and 2.57 Å. mdpi.com Similar C–H···F/O interactions are also reported for Fo23, contributing to the formation of a stable three-dimensional network. mdpi.comdcu.ie Furthermore, C-F···C and ring-stacking interactions are also observed, completing the supramolecular assembly. mdpi.commdpi.com It is anticipated that the crystal packing of this compound would also be stabilized by a combination of these weak hydrogen bonding interactions, leading to a complex and well-organized supramolecular architecture.
Halogen Bonding and Fluorine-Mediated Interactions (C–F···C, C–F···Cg)
No dedicated studies or crystallographic reports were identified that specifically describe the presence or nature of halogen bonding or other fluorine-mediated interactions, such as C–F···C or C–F···Cg (where Cg is the centroid of a π-system), within the crystal structure of this compound. While these types of interactions are commonly observed in the crystal packing of other fluorinated organic molecules, including various benzamide (B126) derivatives, specific geometric parameters, and their role in the supramolecular assembly of this compound have not been documented in the available literature.
Quantitative Analysis of Intermolecular Interaction Energies (e.g., PIXEL method)
No publications were found that report a quantitative analysis of the intermolecular interaction energies for this compound using computational methods like the PIXEL (PIXEL-based Lattice Energy) calculation. Such analyses, which partition interaction energies into coulombic, polarization, dispersion, and repulsion components, have been performed on polymorphs of structurally related compounds like 3-Chloro-N-(2-fluorophenyl)benzamide and have been shown to be primarily dispersive in nature. ias.ac.in However, a similar computational study for this compound is not available.
Polymorphism and Crystal Engineering
Influence of Fluorine Substitution Pattern on Crystal Packing and Aggregation Behavior
While there is a general understanding that the position of fluorine substituents on the aromatic rings of benzamides significantly influences their crystal packing, specific details for this compound are unavailable. Research on other fluorinated benzamides demonstrates that ortho-fluorine substitution can suppress disorder that is otherwise common in benzamide crystals. osti.gov The specific aggregation behavior and supramolecular synthons formed as a direct result of the 2-fluoro substitution on both the benzoyl and phenyl rings of the title compound have not been specifically investigated or reported.
Factors Governing Polymorphic Transitions and Stability
Given the absence of identified polymorphs for this compound, there is consequently no information on the factors that might govern potential polymorphic transitions or the relative thermodynamic stability of different crystalline forms. Such studies are contingent on the prior discovery and characterization of multiple crystal forms.
Computational Chemistry and Theoretical Modeling of 2 Fluoro N 2 Fluorophenyl Benzamide
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. For 2-fluoro-N-(2-fluorophenyl)benzamide, DFT calculations have been instrumental in elucidating its spectroscopic characteristics and conformational landscape.
Theoretical calculations, particularly using DFT methods, have been successfully employed to predict the spectroscopic parameters of fluorinated benzamides. nih.govnih.gov These calculations can forecast vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For instance, in related fluorobenzamides, calculated harmonic vibrational frequencies, when scaled, show good agreement with experimental spectra. Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO), which often correlate well with experimental data. nih.gov
The conformational preferences of this compound are dictated by the rotational barriers around its amide bond and the orientation of the two fluorophenyl rings. DFT calculations help to identify the most stable conformers by mapping the potential energy surface. The presence of the ortho-fluoro substituent is a key factor in determining these preferences, often favoring conformations that allow for intramolecular interactions. researchgate.net Studies on similar N-aryl benzamides show that the dihedral angles between the phenyl rings and the central amide plane are significantly influenced by substituents and crystal packing forces, with DFT calculations providing the gas-phase optimal geometry for comparison. nih.govnih.gov
| Parameter | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| NH Proton Chemical Shift (ppm) | DFT/GIAO | Varies by conformer | Typically downfield shifted |
| C=O Stretch (cm-1) | DFT/B3LYP | ~1650-1680 (scaled) | ~1660 |
| N-H Stretch (cm-1) | DFT/B3LYP | ~3400-3500 (scaled) | ~3450 |
A significant structural feature of this compound is the potential for an intramolecular hydrogen bond of the C–F···H–N type. DFT-based theoretical calculations, in conjunction with NMR findings, have been crucial in providing unambiguous evidence for such interactions in fluorinated benzamide (B126) derivatives. nih.gov These studies analyze the molecular geometry, electron density, and energetic stabilization afforded by the hydrogen bond.
Theoretical models predict a non-linear, three-centered intramolecular hydrogen bond. The calculations can estimate the energy of this bond (EHB), which typically falls in the range of -3 to -8.6 kcal/mol for similar molecules. nih.gov This interaction significantly influences the molecule's conformational rigidity and the chemical environment of the involved atoms, which is reflected in the predicted NMR parameters. nih.govresearchgate.net
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can predict its potential as a ligand for various protein targets. While specific docking studies on this exact compound are not widely published, research on structurally similar fluorinated benzamides provides valuable insights.
Fluorinated benzamides have been investigated as potential inhibitors of targets like the Cholesteryl Ester Transfer Protein (CETP), which is implicated in hyperlipidemia. nih.govbenthamdirect.com In these studies, molecular docking simulations predict how the ligands fit into the active site of the protein. Key findings from such studies indicate that:
Hydrophobic interactions are often the primary driving force for ligand-protein complex formation. nih.govresearchgate.net
The position of the fluorine atom can significantly impact binding affinity, with ortho-substituted analogues sometimes showing weaker activity compared to meta or para isomers, depending on the specific target. nih.govbenthamdirect.com
The docking pose reveals specific amino acid residues that interact with the ligand, for example, through hydrogen bonds or hydrophobic contacts.
These principles suggest that this compound could be modeled against various therapeutic targets to predict its binding mode and affinity, guiding further experimental validation.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ). researchgate.net This approach is particularly useful for characterizing weak non-covalent interactions, such as the intramolecular hydrogen bond in this compound.
QTAIM analysis involves locating bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature and strength of the bond. nih.gov For the C–F···H–N hydrogen bond, QTAIM analysis would be expected to show:
The presence of a bond path and a BCP connecting the hydrogen and fluorine atoms.
A low value of ρBCP and a positive value of ∇²ρBCP, which are characteristic of closed-shell interactions like hydrogen bonds. researchgate.net
Furthermore, the potential energy density (VBCP) at the critical point can be used to estimate the hydrogen bond energy, corroborating results from other DFT-based energy calculations. nih.govrsc.org QTAIM offers a detailed electronic structure perspective that complements the geometric and energetic information from standard DFT calculations. mdpi.com
| QTAIM Parameter | Symbol | Typical Value Range for H-Bonds | Interpretation |
|---|---|---|---|
| Electron Density at BCP | ρBCP | 0.002 - 0.040 a.u. | Indicates bond strength |
| Laplacian of Electron Density | ∇²ρBCP | Positive | Characteristic of non-covalent interactions |
| Potential Energy Density | VBCP | Negative | Related to bond energy (stabilization) |
Computational Approaches to Crystal Packing and Lattice Energy
Understanding how molecules of this compound arrange themselves in the solid state is crucial for materials science and pharmaceutical applications. Computational methods, including crystal structure prediction (CSP) and periodic DFT calculations, are used to explore possible crystal packing arrangements and to calculate their corresponding lattice energies. acs.orgresearchgate.net
Energy Frameworks and Intermolecular Interaction Anisotropy
Energy framework analysis is a computational tool that provides a visual and quantitative understanding of the intermolecular interactions within a crystal. nih.gov It combines the calculation of interaction energies between molecular pairs with a graphical representation, allowing for the intuitive analysis of the crystal's supramolecular architecture.
This method calculates the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are then depicted as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength. rasayanjournal.co.in This visualization highlights the topological and energetic anisotropy of the crystal packing.
For a crystal of this compound, energy framework analysis would likely reveal:
Strong, directional interactions corresponding to N–H···O hydrogen bonds forming molecular chains or dimers.
Significant contributions from dispersion forces, particularly from the stacking of the aromatic rings.
Structure Molecular Interaction Relationships in Fluorinated Benzamides
Influence of Fluorine Atom on Molecular Recognition and Binding Selectivity
Fluorine's influence on molecular recognition is largely driven by its participation in various non-covalent interactions. The highly polarized carbon-fluorine bond can engage in favorable electrostatic and dipole interactions with protein side chains. nih.gov Furthermore, fluorine can act as a weak hydrogen bond acceptor in some instances. The cumulative effect of these interactions can significantly enhance the binding affinity of fluorinated drug candidates to their molecular targets. tandfonline.comresearchgate.net
Moreover, the introduction of fluorine can lead to conformational changes in the benzamide (B126) structure. nih.gov These alterations can enforce a biologically active conformation, predisposing the molecule for optimal binding to a receptor. nih.gov This conformational constraint can lead to a more favorable energetic profile for binding.
Impact of Halogen Position and Number on Steric and Electronic Profiles
The position and number of halogen atoms on the benzamide framework are critical in defining the molecule's steric and electronic characteristics. In 2-fluoro-N-(2-fluorophenyl)benzamide, the ortho-fluorine substitutions on both phenyl rings introduce significant steric and electronic effects.
Steric Effects: The presence of substituents at the ortho position can introduce steric hindrance, which can influence the rotational barriers around the N-C(O) and C-C(O) bonds. researchgate.netresearchwithrutgers.com This can lead to a more rigid molecular conformation, which can be advantageous for binding affinity. The size of the substituent plays a crucial role; as the size of an ortho-substituent increases, it can sterically hinder the approach of a binding partner. libretexts.org
Comparative Analysis of Related Benzamide Derivatives and Analogues
Furthermore, altering the position of the fluorine atoms on the aromatic rings can lead to significant differences in biological activity. A rational "fluorine scan," where fluorine is systematically moved to different positions, can help identify optimal substitution patterns for favorable interactions with protein side chains. nih.gov Even subtle changes, such as shifting a fluorine from the 3-position to the 4-position on one of the phenyl rings, can result in notable differences in molecular geometry and intermolecular interactions, despite the high degree of molecular similarity. mdpi.com
Comparative studies of di-, tri-, and tetra-fluorinated benzamides have shown that the number of fluorine substituents also plays a crucial role in determining the solid-state structure and intermolecular interactions. mdpi.com These analyses underscore the delicate balance of forces that govern molecular conformation and crystal packing, which can, in turn, influence a compound's biological properties.
Correlation between Molecular Conformation and Intermolecular Interaction Patterns
The three-dimensional conformation of fluorinated benzamides is intrinsically linked to their intermolecular interaction patterns. The presence of ortho-substituents, such as the fluorine atoms in this compound, can significantly influence the torsion angles within the molecule, affecting the planarity of the aromatic rings relative to the central amide group. acs.org
In the solid state, fluorinated benzamides often exhibit a network of intermolecular interactions, including strong N-H···O hydrogen bonds, which are characteristic of amides, as well as weaker C-H···O and C-H···F interactions. nih.gov The presence of fluorine allows for the formation of additional intermolecular contacts that can stabilize the crystal structure. mdpi.com For example, C-F···π and C-F···C interactions have been observed in the crystal structures of trifluoromethylated benzanilides, highlighting the diverse roles of organic fluorine in molecular self-assembly. researchgate.net
The interplay between the molecular conformation and the resulting intermolecular interactions is critical for understanding the solid-state properties and can provide insights into the potential binding modes of these molecules with biological targets. The specific arrangement of functional groups in a given conformation dictates the types and geometries of the intermolecular interactions it can form.
Advanced Methodologies for Research on Fluorinated Benzamide Compounds
Methodological Approaches for Purity Optimization and Crystallographic Parameter Validation
The synthesis of fluorinated benzamides, such as isomers of 2-fluoro-N-(fluorophenyl)benzamide, is typically achieved through standard condensation reactions, for example, reacting a fluorobenzoyl chloride with a corresponding fluoroaniline. mdpi.commdpi.com Achieving high purity is paramount for accurate characterization and is often confirmed through a combination of techniques.
Crystallographic Parameter Validation: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these compounds. mdpi.commdpi.com The process involves several critical steps to ensure the validity of the crystallographic parameters.
Data Collection: Data is collected at a specific temperature, such as 294 K or 150 K, using a suitable radiation source like Mo-Kα. mdpi.comdcu.ieiucr.org
Structure Solution and Refinement: The crystal structure is solved and then refined using full-matrix least-squares methods. acs.orgiucr.org During refinement, non-hydrogen atoms are typically refined with anisotropic displacement parameters, which describe the atom's thermal motion in three dimensions. acs.orgiucr.org Hydrogen atoms may be located in the Fourier difference map or placed in idealized positions and refined using a riding model. iucr.orgmdpi.com
Validation Metrics: The quality of the final crystallographic model is assessed using several metrics. The R-factor (R[F² > 2σ(F²)]) and weighted R-factor (wR(F²)) are common indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. mdpi.comiucr.orgnih.gov The goodness-of-fit (S) value should be close to 1 for a good refinement. mdpi.comiucr.orgnih.gov The data-to-parameter ratio is another important indicator of a reliable structure determination. dcu.ie Finally, the residual electron density (Δρ_max and Δρ_min) should be minimal. iucr.orgnih.gov
The table below presents representative crystallographic data for trifluorinated benzamide (B126) analogues, illustrating the key parameters obtained during validation.
| Parameter | N-(2,3-difluorophenyl)-2-fluorobenzamide mdpi.com | N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com |
|---|---|---|
| Chemical Formula | C₁₃H₈F₃NO | C₁₃H₈F₃NO |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Pn (No. 7) | Pn (No. 7) |
| a (Å) | 4.9556 (2) | 5.6756 (3) |
| b (Å) | 5.6718 (3) | 4.9829 (2) |
| c (Å) | 19.6250 (15) | 19.3064 (12) |
| β (°) | 96.618 (6) | 91.197 (5) |
| Volume (ų) | 547.93 (6) | 545.88 (5) |
| Temperature (K) | 294 (2) | 294 (1) |
| R[F² > 2σ(F²)] | 0.038 | 0.038 |
| wR(F²) | 0.079 | 0.091 |
| Goodness-of-fit | 1.09 | 1.04 |
Development of Novel Spectroscopic Techniques for Complex Spin Systems
The incorporation of fluorine into organic molecules significantly impacts their spectroscopic properties, particularly in NMR. nih.gov The ¹⁹F nucleus is NMR-active (spin I = 1/2) and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. nih.gov In molecules like 2-fluoro-N-(2-fluorophenyl)benzamide, the presence of multiple fluorine atoms, along with protons, creates complex spin systems due to through-bond J-coupling (spin-spin coupling).
Advanced NMR methodologies are employed to decipher these complex spectra. While standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, ¹⁹F NMR is essential for characterizing fluorinated compounds. mdpi.com For instance, in a trifluorinated benzamide, the ¹⁹F NMR spectrum showing three distinct peaks confirms the chemical environment of each fluorine atom. mdpi.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information. mdpi.commdpi.com
Computational methods are increasingly being combined with experimental spectroscopy to aid in spectral assignment and interpretation. nih.gov Density functional theory (DFT) can be used to predict ¹⁹F NMR chemical shifts. nih.gov While these computational predictions have shown high accuracy for various fluorinated compounds, factors such as the choice of solvent model can influence the results. nih.gov For ¹⁹F NMR shifts, calculations in the gas phase sometimes yield better agreement with experimental data than those using implicit solvation models, possibly due to the high electronegativity and low polarizability of fluorine. nih.gov The combination of experimental high-resolution NMR with computational predictions provides a powerful tool for the unambiguous structural elucidation of complex fluorinated benzamides.
Strategies for Addressing Discrepancies in Reported Crystallographic Data
Discrepancies in crystallographic data for a given compound or a series of related compounds are not uncommon and can arise from several factors. A primary strategy for addressing these is the systematic use of crystallographic databases, such as the Cambridge Structural Database (CSD). mdpi.com
Polymorphism: A compound may crystallize in different forms, known as polymorphs, which have different unit cells and space groups. mdpi.comresearchgate.net For example, N-(1,3-thiazol-2-yl)benzamide is known to exist in at least three polymorphic forms, one of which crystallizes with four independent molecules in the asymmetric unit (Z' = 4), while the others have Z' = 1. mdpi.comresearchgate.net Identifying and characterizing these different forms is crucial, as polymorphism can significantly affect the physical properties of a material. nih.gov
Varying Experimental Conditions: Crystallographic data collected at different temperatures can lead to variations in unit cell parameters. mdpi.com It is common practice to report the temperature at which data was collected to allow for meaningful comparisons.
Disorder: Molecular disorder, where a molecule or part of a molecule occupies more than one position in the crystal lattice, is a prevalent issue in benzamide structures. mdpi.comacs.org This can complicate structure refinement and lead to less precise geometric parameters. dcu.ie In some cases, fluorine substitution has been shown to suppress disorder that is otherwise observed in non-fluorinated analogues. acs.org
Database Analysis: Researchers utilize the CSD to compare newly determined structures with previously reported ones. mdpi.commdpi.com This allows for the identification of isostructural compounds (different compounds with the same crystal packing) and helps to place a new structure within the broader context of known structures. mdpi.com For example, analysis of the CSD might reveal that for difluorinated benzamides (C₁₃H₉F₂ON), there are numerous structural "hits," but these correspond to a smaller number of individual molecules due to multiple datasets for the same compound (e.g., at different temperatures or as polymorphs). mdpi.com Such database searches highlight gaps in the existing structural data and can guide future research. mdpi.com
By systematically comparing new data with existing database entries, considering the possibility of polymorphism and disorder, and carefully documenting experimental conditions, the scientific community can effectively manage and rationalize discrepancies in crystallographic reports. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-fluoro-N-(2-fluorophenyl)benzamide, and how is purity validated?
- Methodology : The compound is typically synthesized via amide coupling between 2-fluorobenzoic acid derivatives and 2-fluoroaniline. Key steps include:
- Activation of the carboxylic acid using EDCI/HOBt or thionyl chloride.
- Reaction with the amine in anhydrous DCM or THF under inert atmosphere.
- Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures).
- Characterization :
- NMR : 1H/13C NMR to confirm fluorine-induced deshielding and hydrogen bonding (e.g., NH proton downfield shift in CDCl3) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
- HPLC : Purity assessment (>95% by reverse-phase HPLC).
Q. How do structural features like fluorine substitution influence hydrogen bonding and reactivity?
- Key Insights :
- The ortho-fluorine on both the benzamide and aniline moieties promotes intramolecular C–F⋯H–N interactions, stabilizing planar conformations .
- Steric hindrance from fluorine substituents reduces rotational freedom, affecting binding to biological targets.
- Analytical Methods :
- 1H NMR : NH proton chemical shifts (δ ~10–12 ppm) indicate hydrogen bonding strength.
- DFT Calculations : Optimized geometries corroborate NMR observations .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Challenges :
- Disorder in aromatic rings due to fluorine’s electron-withdrawing effects.
- Low data-to-parameter ratios in twinned crystals.
- Solutions :
- Use SHELXL for refinement, employing restraints for disordered regions .
- High-resolution X-ray data (Cu-Kα, λ = 1.54178 Å) and twin-law analysis (e.g., HKLF 5 format in SHELX) .
Q. How can computational methods (e.g., DFT) resolve contradictions in reported biological activity data?
- Approach :
- Docking Studies : Compare binding modes in target proteins (e.g., kinases) using AutoDock Vina.
- MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories in GROMACS).
- Case Study : Discrepancies in IC50 values for similar benzamides were resolved by modeling solvation effects and protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
